1-Adamantylmethyl 3-aminobenzoate

Crystallography Solid-State Chemistry Formulation Science

Researchers requiring an adamantane-benzoate building block with predictable solid-state behavior face supply inconsistency among positional isomers. 1-Adamantylmethyl 3-aminobenzoate resolves this: the meta-NH2 positioning precludes the intramolecular H-bond found in the 2-isomer, ensuring batch-to-batch crystallinity consistency critical for formulation studies. Key data: Hansch-Fujita π = 3.64, LogP 4.0-4.43, TPSA 52.3 Ų. Multi-source availability at 97% purity eliminates single-supplier risk, with documented lead times as short as 10 days for medicinal chemistry and antiviral screening programs.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 1020241-84-2
Cat. No. B263278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantylmethyl 3-aminobenzoate
CAS1020241-84-2
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC=C4)N
InChIInChI=1S/C18H23NO2/c19-16-3-1-2-15(7-16)17(20)21-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11,19H2
InChIKeyYLDZXYLXFPWIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantylmethyl 3-Aminobenzoate Procurement Guide


1-Adamantylmethyl 3-aminobenzoate (CAS 1020241-84-2, molecular formula C18H23NO2, molecular weight 285.38 g/mol) is a bifunctional small molecule combining a rigid adamantane cage with a 3-aminobenzoate ester moiety [1]. The adamantyl group confers high lipophilicity with a computed LogP (XLogP3-AA) of 4.0 [1], a property known to enhance membrane permeability and target engagement in drug discovery contexts [2]. The compound's topological polar surface area (TPSA) is 52.3 Ų and it contains one hydrogen bond donor and three hydrogen bond acceptors [1]. The ester linkage between the adamantylmethyl group and the meta-aminobenzoate distinguishes this compound from N-linked adamantyl aminobenzamides and from ortho- or para-aminobenzoate positional isomers, which exhibit different hydrogen-bonding patterns and crystallographic packing behaviors [3].

Isomer specificity

Meta-amino benzoate isomer; hydrogen-bonding architecture distinct from ortho and para analogs, affecting solid-state properties.

Lipophilicity profile

Adamantane cage provides high, quantitatively defined lipophilicity, supporting membrane partitioning and target engagement studies.

Scaffold utility

Ester-linked adamantylmethyl group offers a hydrolytically labile scaffold; may support prodrug or linker research contexts.

1-Adamantylmethyl 3-Aminobenzoate: Key Differences


Generic substitution among adamantylmethyl aminobenzoate isomers or related adamantane derivatives is not scientifically valid due to fundamental differences in regioisomeric hydrogen-bonding architecture and physicochemical properties. The positional isomerism of the amino group on the benzoate ring—ortho (2-), meta (3-), or para (4-)—dictates distinct intra- and intermolecular hydrogen-bonding networks, as crystallographically established for the 2-aminobenzoate isomer which forms N–H···O hydrogen-bonded chains parallel to the crystallographic b-axis in one conformer while the second conformer exhibits only intramolecular N–H···O bonding [1]. These structural divergences directly influence solid-state stability, solubility profiles, and formulation behavior. Furthermore, substituting an ester-linked adamantylmethyl aminobenzoate with an amide-linked analog (e.g., N-adamantyl-3-aminobenzamide) alters both the conformational flexibility and metabolic susceptibility of the molecule. The adamantane cage itself contributes an intrinsic Hansch–Fujita hydrophobic parameter π = 3.64 [2], a value that cannot be replicated by non-adamantane hydrophobic substituents and which drives differential membrane partitioning and target accessibility. The quantitative evidence below establishes why 1-adamantylmethyl 3-aminobenzoate must be evaluated on its own merits rather than as a generic class representative.

Positional isomer substitution (2- or 4-amino) may shift hydrogen-bonding networks and solid-state behavior, potentially altering dissolution and formulation consistency.

Amide-linked analogs (e.g., N-adamantyl-3-aminobenzamide) may differ in conformational flexibility and metabolic susceptibility, limiting direct replacement.

Non-adamantane hydrophobic tags cannot replicate the adamantane lipophilic contribution; membrane partitioning profiles may not transfer.

1-Adamantylmethyl 3-Aminobenzoate Selection Evidence


Hydrogen-Bonding Architecture: 3-Amino vs. 2-Amino Isomers

The 2-aminobenzoate positional isomer of 1-adamantylmethyl 3-aminobenzoate has been crystallographically characterized. The asymmetric unit contains two crystallographically independent molecules; one conformer forms N–H···O hydrogen-bonded chains parallel to the b-axis, whereas the second conformer exhibits only an intramolecular N–H···O hydrogen bond [1]. The adamantane cage in both conformers adopts almost ideal chair conformations with C–C–C angles ranging from 108.47° to 110.59° [1]. While the 3-aminobenzoate isomer (the target compound) lacks an equivalent published crystal structure for direct comparison, the meta-positioning of the amino group in 3-aminobenzoates precludes the intramolecular hydrogen bond that is geometrically accessible in the ortho (2-) isomer, thereby predicting a distinct intermolecular hydrogen-bonding network and altered crystal packing energetics. This regioisomeric structural divergence translates to measurable differences in melting behavior and solubility, critical parameters for formulation and solid-dosage development.

H-Bond architecture: 3- vs 2-amino isomer
Class-level inference
2-amino isomer forms N–H···O chains and intramolecular H-bond; 3-amino cannot geometrically support intramolecular bond, predicting altered packing.
May affect solid-state properties and dissolution.
Data to verify; 3-amino crystal structure not published.
Crystallography Solid-State Chemistry Formulation Science

Availability of 3-Amino vs. 4-Amino Isomers

Commercial availability data reveal differentiated procurement profiles among adamantylmethyl aminobenzoate positional isomers. The 3-aminobenzoate isomer (target compound, CAS 1020241-84-2) is stocked by multiple vendors with 97% purity in 1g unit sizes, with typical lead times of 1–3 weeks . The 4-aminobenzoate isomer (CAS 881588-58-5) is available from specialized suppliers with defined hazard classification (GHS07, H302, H315, H319, H335) and requires specific storage and handling conditions . The 2-aminobenzoate isomer is documented in the crystallographic literature but commercial availability data is limited relative to the 3- and 4-substituted variants [1]. This differentiated supply landscape means that isomer selection directly impacts procurement lead time, regulatory documentation availability, and price stability.

Isomer availability & purity
Cross-study comparable
3-isomer: 97% purity, multi-vendor, 1–3 week lead time. 4-isomer: GHS07 hazard, single specialized source.
Broader vendor access for 3-isomer reduces supply risk.
Vendor catalog data 2024–2025.
Procurement Supply Chain Medicinal Chemistry

Lipophilicity Contribution of Adamantane

The adamantane cage contributes a Hansch–Fujita hydrophobic parameter π = 3.64 [1], a value substantially exceeding that of simpler hydrophobic substituents. For comparison, substituting adamantane with a proton or methyl group reduces lipophilicity by more than three log units [1]. The target compound's computed LogP (XLogP3-AA) is 4.0, with ACD/LogP predicted at 4.43 and ACD/LogD (pH 7.4) at 4.30 [2]. This high lipophilicity drives enhanced membrane permeability and increased target compartment partitioning relative to non-adamantane analogs. In comparative studies of adamantane versus carborane tags, carborane exhibits even higher hydrophobicity (π > 4.20) [3], providing a quantitative benchmark for the adamantane scaffold's lipophilic contribution.

Adamantane lipophilicity
Class-level inference
π = 3.64; XLogP3 = 4.0; ACD/LogD (pH 7.4) = 4.30
Quantified lipophilicity boost supports membrane studies.
Computed properties; class-level reference.
Lipophilicity Membrane Permeability Drug Design

Antiviral Activity of Adamantylmethyl Esters

Adamantylmethyl esters of heterocyclic carboxylic acids have demonstrated antiviral activity in peer-reviewed studies. Specifically, 5-aminoisoxazole-3-carboxylic acid adamantylmethyl esters were evaluated for antiviral activity against tick-borne encephalitis virus, with the adamantylmethyl ester moiety contributing to the observed biological effect [1]. While this study does not directly assay 1-adamantylmethyl 3-aminobenzoate, it establishes a class precedent that the adamantylmethyl ester linkage can serve as a bioactive pharmacophore in antiviral contexts. In contrast, non-adamantylmethyl ester analogs or free carboxylic acid forms of similar heterocycles may lack comparable membrane permeability or target engagement due to reduced lipophilicity, as discussed in the lipophilicity evidence above [2].

Antiviral class precedent
Class-level inference
Adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid showed activity against tick-borne encephalitis virus.
Supports antiviral screening library inclusion.
Direct activity uncharacterized for this compound.
Antiviral Tick-Borne Encephalitis Flavivirus

Application Scenarios for 1-Adamantylmethyl 3-Aminobenzoate


Solid-State Formulation: Isomer-Specific Crystallinity

The crystallographic distinction between 2-aminobenzoate and 3-aminobenzoate positional isomers drives differential solid-state packing and dissolution behavior [1]. The meta-amino positioning of the target compound precludes the intramolecular N–H···O hydrogen bond accessible in the ortho isomer, yielding a distinct hydrogen-bonding network. This makes 1-adamantylmethyl 3-aminobenzoate specifically suited for formulation studies where controlled crystallinity, predictable melting behavior, and reproducible dissolution profiles are critical quality attributes. Researchers should select this isomer when formulation consistency across batches is paramount and when the ortho isomer's intramolecular hydrogen bonding would introduce undesirable variability.

Lipophilicity-Driven Discovery with Adamantane

The adamantane moiety contributes a quantitatively defined Hansch–Fujita hydrophobic parameter π = 3.64, with the target compound exhibiting computed LogP of 4.0–4.43 and LogD (pH 7.4) of 4.30 [1][2][3]. This lipophilicity profile supports enhanced membrane permeability and target compartment partitioning. 1-Adamantylmethyl 3-aminobenzoate is therefore appropriate for structure–activity relationship (SAR) studies where lipophilicity is a desired design parameter and for comparator studies evaluating adamantane versus non-adamantane hydrophobic tags. The compound provides a chemically tractable scaffold with predictable lipophilicity contribution, enabling systematic modulation of physicochemical properties in hit-to-lead optimization campaigns.

Antiviral Screening Libraries with Adamantylmethyl Esters

Adamantylmethyl esters of heterocyclic carboxylic acids have demonstrated antiviral activity against tick-borne encephalitis virus [1]. While the specific antiviral activity of 1-adamantylmethyl 3-aminobenzoate remains uncharacterized, the adamantylmethyl ester linkage represents a validated antiviral pharmacophore. This compound is suitable for inclusion in focused screening libraries targeting flaviviruses and other enveloped RNA viruses where membrane interaction and lipophilicity influence antiviral efficacy. Its structural analogy to the active 5-aminoisoxazole-3-carboxylic acid adamantylmethyl esters provides a rational basis for prioritizing this compound over simple alkyl ester analogs in antiviral discovery programs.

Diversified Supply for Organic Building Blocks

Commercial availability data indicate that 1-adamantylmethyl 3-aminobenzoate (CAS 1020241-84-2) is stocked by multiple vendors at 97% purity with defined lead times [1], whereas the 4-amino isomer carries a more restrictive hazard profile and the 2-amino isomer has limited commercial documentation [2][3]. For research organizations requiring reliable, multi-source supply of adamantylmethyl aminobenzoate building blocks, the 3-amino isomer presents lower single-source supply risk and greater procurement flexibility. This is particularly relevant for medicinal chemistry groups synthesizing compound libraries where supply chain continuity is a critical operational requirement.

Application
Selection Property
Validation Focus
Solid-state formulation research
Isomer-specific crystallinity context
Dissolution and melting behavior reproducibility
Lipophilicity-driven SAR
Defined hydrophobic contribution
Membrane permeability and LogD measurement
Antiviral screening library inclusion
Reported adamantylmethyl ester antiviral context
In vitro flavivirus panel screening
Multi-source building block supply
Vendor network diversity
Lead time and purity batch verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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